1,6-Hexanediol chemical properties and structure
1,6-Hexanediol chemical properties and structure
An In-Depth Technical Guide to 1,6-Hexanediol: From Molecular Structure to Industrial Application
Introduction
1,6-Hexanediol (HDO) is a linear, bifunctional primary alcohol that serves as a crucial building block and performance-enhancing intermediate in the chemical industry.[1] With the chemical formula C₆H₁₄O₂, its structure is distinguished by a six-carbon aliphatic chain with a primary hydroxyl group at each terminus.[2][3] This unique molecular architecture makes it a highly versatile and reactive monomer, primarily utilized in the synthesis of high-performance polymers such as polyesters and polyurethanes.[4] This guide offers a comprehensive exploration of 1,6-Hexanediol, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and its extensive applications across various industrial and research sectors. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this foundational chemical.
Molecular Structure and Chemical Identity
The defining characteristics of 1,6-Hexanediol stem directly from its molecular structure: a flexible, six-carbon (hexamethylene) backbone capped by two primary hydroxyl (-OH) groups.[5][6] This symmetrical, linear diol structure is the cornerstone of its utility. The hydrocarbon chain provides flexibility and hydrophobicity, while the terminal hydroxyl groups are highly reactive sites for a multitude of chemical transformations, most notably polycondensation reactions.[7]
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IUPAC Name: Hexane-1,6-diol[2]
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Other Names: Hexamethylene glycol, 1,6-Dihydroxyhexane, HDO[2]
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Molecular Formula: C₆H₁₄O₂[2]
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Molecular Weight: 118.176 g·mol⁻¹[2]
Caption: Molecular structure of Hexane-1,6-diol (HDO).
Physicochemical Properties
1,6-Hexanediol is a white, waxy, hygroscopic solid at standard room temperature.[5][8] Its physical state is temperature-dependent, existing as a colorless liquid above its melting point. It is miscible with water and soluble in a variety of polar organic solvents like ethanol, but only slightly soluble in nonpolar solvents such as diethyl ether and insoluble in benzene.[2][9]
Table 1: Key Physicochemical Properties of 1,6-Hexanediol
| Property | Value | Reference(s) |
| Molecular Weight | 118.17 g/mol | |
| Appearance | White waxy crystalline solid | [1][5] |
| Melting Point | 38–42 °C (lit.) | [5][10] |
| Boiling Point | 250 °C (lit.) at 1013 hPa | [5][9] |
| Density | 0.967 g/cm³ (at 20 °C) | [1] |
| Flash Point | 136 °C (closed cup) | [9][11] |
| Autoignition Temp. | 320 °C | [9] |
| Water Solubility | Miscible | [9] |
| Vapor Pressure | 0.000666 hPa (at 25 °C) | [9] |
| log P (Octanol/Water) | 0 (at 25 °C) | [9] |
Synthesis and Manufacturing
The primary industrial route for producing 1,6-Hexanediol is the catalytic hydrogenation of adipic acid or its esters (e.g., dimethyl adipate).[2][4][12] This process is typically carried out continuously at high temperatures (170-240 °C) and pressures (15.0-30.0 MPa) in a fixed-bed reactor.[12]
Causality in Synthesis: The esterification of adipic acid prior to hydrogenation is a critical step. It creates a non-acidic downstream environment, which allows for the use of less expensive carbon steel in the reactor infrastructure and prevents catalyst poisoning that can occur with free acids.[13] The subsequent vapor-phase hydrogenation of the ester is highly efficient and minimizes the formation of by-products.[12][13]
Caption: Industrial synthesis of 1,6-Hexanediol from adipic acid.
Alternative synthesis routes are also under investigation, including bio-based pathways. These methods aim to produce HDO from renewable feedstocks like cellulose-derived tetrahydrofuran-dimethanol (THFDM) or through the biocatalytic conversion of cyclohexane, offering a more sustainable alternative to traditional petrochemical processes.[14][15]
Chemical Reactivity and Applications
The two primary hydroxyl groups of 1,6-Hexanediol are the centers of its chemical reactivity, allowing it to undergo typical alcohol reactions such as esterification, oxidation, and substitution.[2] This bifunctionality is the key to its role as a monomer and chain extender in polymer chemistry.
Polymer Synthesis: Polyurethanes and Polyesters
The most significant application of HDO is in the production of polyurethanes (PU) and polyesters.[2][4]
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In Polyurethanes: HDO acts as a chain extender. It reacts with isocyanate groups to lengthen the polymer chains. The long, flexible hexamethylene chain of HDO imparts a unique combination of properties to the final polyurethane:
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Enhanced Flexibility and Softness: The linear chain lowers the glass transition temperature (Tg), improving performance in cold environments.[4][16]
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Improved Hydrolytic Resistance: The hydrophobic nature of the carbon backbone protects the polymer from degradation by water.[7]
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High Mechanical Strength: Despite its flexibility, it contributes to excellent tensile strength and abrasion resistance.[7][16]
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Caption: HDO as a chain extender in polyurethane synthesis.
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In Polyesters: HDO is reacted with dicarboxylic acids (e.g., adipic acid, sebacic acid) to form polyester polyols. These polyesters are then used to create polyurethane elastomers, coatings, and adhesives.[4][7] The incorporation of HDO improves the flexibility and hardness of the polyester resin.[2][4]
Acrylics, Coatings, and Adhesives
1,6-Hexanediol is a key intermediate for acrylics, particularly in the synthesis of Hexanediol Diacrylate (HDDA) via esterification with acrylic acid.[2][17] HDDA is a bifunctional monomer used as a reactive diluent in UV-curable coatings, inks, and adhesives, where it enhances cross-linking density, improves adhesion, and controls viscosity.
In adhesives, urethanes and co-terephthalates based on HDO provide faster crystallization and superior tack properties.[5] Its ability to impart flexibility makes it a critical component in high-performance sealants and adhesives for the automotive and construction industries.[7]
Niche and Research Applications
Beyond its large-scale use in polymers, HDO has several specialized applications:
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Liquid-Liquid Phase Separation (LLPS): In cell biology, 1,6-Hexanediol is widely used as a tool to probe and disrupt biomolecular condensates (membraneless organelles). It is believed to work by interfering with the weak hydrophobic protein-protein and protein-RNA interactions necessary for the formation of these liquid-like droplets.[5]
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Synthesis of Advanced Materials: It serves as a structure-directing agent in the synthesis of ZSM-5 zeolites and as a solvent for creating titanium oxide nanocrystals.[5]
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Phase Change Materials (PCMs): In combination with fatty acids like lauric acid, HDO can form eutectic mixtures used for thermal energy storage applications.[5]
Experimental Protocol: Polyester Synthesis
This protocol describes the laboratory-scale synthesis of a simple polyester via the direct esterification of 1,6-Hexanediol with adipic acid.
Objective: To synthesize poly(hexamethylene adipate).
Materials:
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1,6-Hexanediol (1.0 mol equivalent)
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Adipic Acid (1.0 mol equivalent)
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p-Toluenesulfonic acid (catalyst, ~0.5% by weight)
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Toluene (as an azeotropic solvent for water removal)
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Three-neck round-bottom flask
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Dean-Stark trap with condenser
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Mechanical stirrer
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Heating mantle with temperature controller
-
Nitrogen inlet
Methodology:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap (filled with toluene), and a nitrogen inlet. The nitrogen provides an inert atmosphere to prevent oxidation at high temperatures.
-
Charging Reagents: Add equimolar amounts of 1,6-Hexanediol and adipic acid to the flask, along with the p-toluenesulfonic acid catalyst and enough toluene to facilitate stirring and azeotropic distillation.
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Reaction Initiation: Begin stirring and gently heat the mixture under a slow stream of nitrogen. The goal is to melt the reactants and form a homogeneous solution.
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Polycondensation: Increase the temperature to initiate the reflux of toluene (approx. 110-140 °C). Water, the by-product of the esterification reaction, will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Causality: The continuous removal of water is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium towards the formation of more products, driving the polymerization to completion and achieving a high molecular weight polymer.
-
-
Monitoring Progress: The reaction progress can be monitored by the amount of water collected in the trap. The reaction is typically continued until no more water is evolved (usually 3-5 hours).
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Solvent Removal: Once the reaction is complete, increase the temperature and apply a vacuum to distill off the toluene solvent.
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Product Isolation: Allow the molten polyester to cool to room temperature. The resulting product, poly(hexamethylene adipate), will be a waxy, semi-crystalline solid. The product can be further purified by dissolving in a suitable solvent and precipitating in a non-solvent if required.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum of 1,6-Hexanediol is relatively simple. It will show a triplet corresponding to the protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH), and multiplets for the four internal methylene groups (-CH₂-). The hydroxyl protons (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.[18][19]
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¹³C NMR: The carbon NMR spectrum will display three distinct signals for the six carbon atoms due to the molecule's symmetry: one for the two terminal carbons bonded to oxygen (C1/C6), and two for the internal methylene carbons (C2/C5 and C3/C4).[20]
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FTIR: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. It also shows strong C-H stretching absorptions around 2940-2850 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[21]
Safety and Handling
1,6-Hexanediol is generally considered to have a low toxicity profile.[9]
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Human Health: It has very low acute toxicity via oral, dermal, or inhalation routes.[9] It is not considered a skin irritant or sensitizer, but the dust or vapor can cause irritation to the eyes, mucous membranes, and respiratory tract.[2][9] Ingestion may lead to digestive tract irritation.[11]
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Flammability: The compound is combustible but not highly flammable, with a relatively high flash point of 136 °C.[9] Fine dust dispersed in air can form an explosive mixture.[22]
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Personal Protective Equipment (PPE): Standard safe handling practices should be followed. This includes wearing protective clothing, chemical-resistant gloves, and safety glasses with side shields.[9][11] In environments with dust or vapor, respiratory protection may be necessary.[9]
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Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[22][23] It should be kept away from heat, open flames, and incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[22]
Conclusion
1,6-Hexanediol is a fundamentally important chemical intermediate whose value is derived from its simple yet highly effective molecular structure. The linear six-carbon chain provides flexibility and durability, while the two terminal primary hydroxyl groups offer reactive sites for building a vast array of polymeric materials. Its indispensable role in enhancing the performance of polyurethanes and polyesters—improving everything from mechanical strength and hydrolytic resistance to flexibility and adhesion—cements its status as a cornerstone of the modern polymer industry. As research continues into sustainable, bio-based production methods, the utility and importance of 1,6-Hexanediol are poised to expand even further.
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